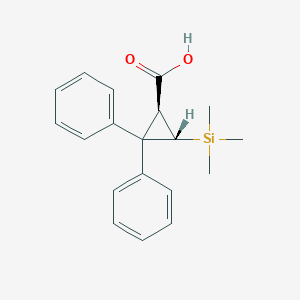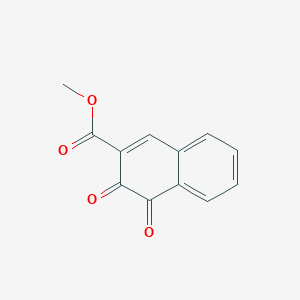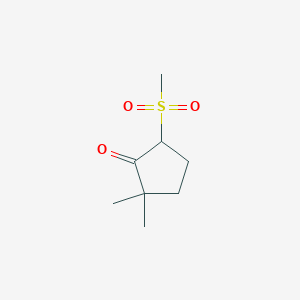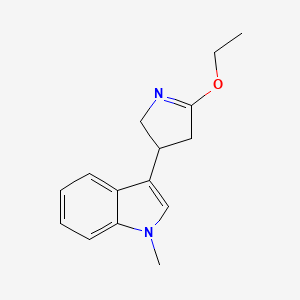
Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, a nitrophenyl group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with thiazolidine-4-carboxylic acid methyl ester. The reaction is carried out under acidic or basic conditions to facilitate the formation of the thiazolidine ring. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidine ring can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2-nitrophenyl)acrylate: Similar in structure but lacks the thiazolidine ring.
2-Nitrobenzaldehyde: Shares the nitrophenyl group but lacks the thiazolidine and carboxylate ester groups.
Uniqueness
Methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate is unique due to the presence of both the thiazolidine ring and the nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89860-81-1 |
|---|---|
Fórmula molecular |
C11H12N2O4S |
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
methyl 3-(2-nitrophenyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C11H12N2O4S/c1-17-11(14)10-6-18-7-12(10)8-4-2-3-5-9(8)13(15)16/h2-5,10H,6-7H2,1H3 |
Clave InChI |
ZKFOLZBAFLSDMH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CSCN1C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



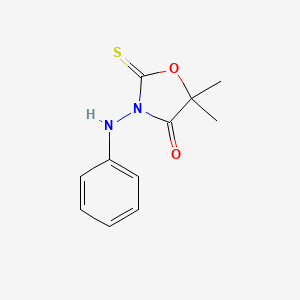
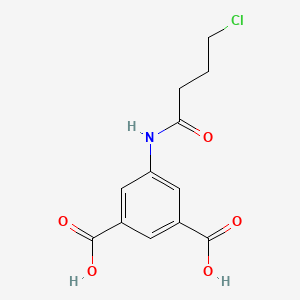
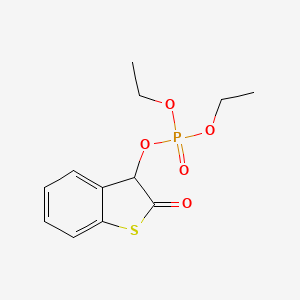
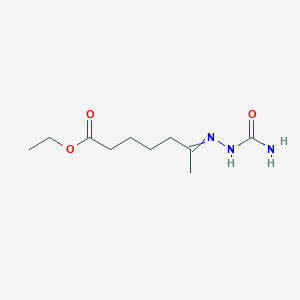
silane](/img/structure/B14378303.png)
